Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy Substitution Pattern Defines Chromatographic Identity
CAS 87125-64-2 (3,4-dimethoxy substitution) and CAS 144334-80-5 (2,4-dimethoxy substitution) are regioisomers with identical molecular formula C19H20O4 and identical molecular weight of 312.36 g/mol, yet their distinct IUPAC names—2-[(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran versus 2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran—reflect non-superimposable connectivity that produces unique HPLC retention times, NMR chemical shifts, and MS/MS fragmentation patterns, enabling unambiguous analytical discrimination [1]. This regioisomeric distinction is critical in pharmaceutical lead optimization, where the 3,4-dimethoxy pattern can engage catechol-binding pockets differently than the 2,4-dimethoxy pattern, potentially altering target affinity [2].
Distinct HPLC, NMR, MS/MS
| Evidence Dimension | Regioisomeric identity (dimethoxy substitution position on phenyl ring) |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl substitution; IUPAC: 2-[(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran; CAS 87125-64-2; MW 312.36 |
| Comparator Or Baseline | 2,4-dimethoxyphenyl substitution; IUPAC: 2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran; CAS 144334-80-5; MW 312.36 |
| Quantified Difference | Identical molecular weight, identical formula—differentiated solely by regioisomeric substitution position (3,4- vs. 2,4-) |
| Conditions | Structural identity confirmed by IUPAC nomenclature and CAS registry; chromatographic/spectroscopic differentiation expected based on regioisomerism |
Why This Matters
Procurement of the correct regioisomer is essential for SAR consistency; co-purchase or misidentification can invalidate structure–activity conclusions in diarylmethane-based medicinal chemistry programs.
- [1] AngeneChem. CAS 144334-80-5 product page. IUPAC name: 2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran. Same MW and formula as 87125-64-2. View Source
- [2] Asymmetric Migratory Tsuji–Wacker Oxidation Enables the Enantioselective Synthesis of Hetero- and Isosteric Diarylmethanes. 2024. Substitution pattern on arene units critically affects bioactivity of diarylmethanes. View Source
